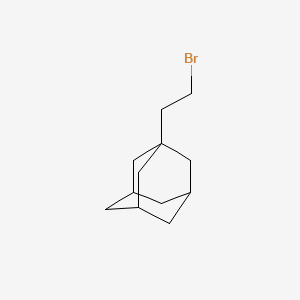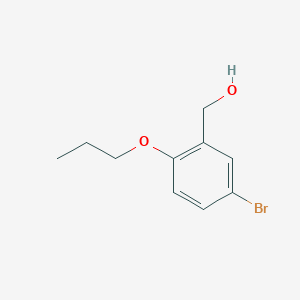
1-(Butylthio)-4-chloro-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(Butylthio)-4-chloro-2-nitrobenzene is a chemically synthesized aromatic compound that features a butylthio group attached to the first position of the benzene ring, a chloro group at the fourth position, and a nitro group at the second position. This compound is of interest due to its potential applications in various chemical reactions and its role in structure-activity relationship studies.
Synthesis Analysis
The synthesis of related aromatic compounds often involves halogenation and nitration reactions. For instance, the synthesis of 1,2-Dichloro-4-nitrobenzene was achieved by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as the chlorinating reagent, with a high yield of 91.8% under optimal conditions . Although the synthesis of 1-(Butylthio)-4-chloro-2-nitrobenzene is not directly described, similar synthetic strategies could be employed, such as the introduction of the butylthio group through nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of aromatic nitro compounds can be determined using X-ray crystallography. For example, the structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene was elucidated using this technique, revealing a monoclinic space group and specific geometric parameters . The molecular structure of 1-(Butylthio)-4-chloro-2-nitrobenzene would likely show similar features, with the presence of the butylthio group influencing the overall molecular conformation.
Chemical Reactions Analysis
Aromatic nitro compounds can undergo various chemical reactions, including nucleophilic substitution and conjugation with glutathione. For instance, 4-substituted 1-chloro-2-nitrobenzenes have been studied for their reactivity with glutathione, catalyzed by glutathione S-transferase, revealing insights into structure-activity relationships . The presence of the butylthio group in 1-(Butylthio)-4-chloro-2-nitrobenzene would likely affect its reactivity in similar biochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic nitro compounds are influenced by their substituents. For example, 4-chloronitrobenzene exhibits orientational disorder in the solid state, with significant thermal motion and possible libration of the nitro group . The butylthio group in 1-(Butylthio)-4-chloro-2-nitrobenzene would contribute to its physical properties, such as melting point, solubility, and crystalline behavior, as well as its chemical properties, including reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Structure-Reactivity Correlation in Organic Crystals
1-(Butylthio)-4-chloro-2-nitrobenzene and related compounds have been studied for their structure-reactivity relationships in organic crystals. These studies involve understanding the molecular structure, crystallography, and reaction mechanisms in the presence of ultraviolet light, contributing to the field of photochemistry (Padmanabhan et al., 1987).
Interaction with Other Chemicals
Research has explored the interaction of similar nitrobenzene derivatives with various chemicals like sodium glycolate and sodium glycerolate. These interactions are crucial for understanding the chemical behavior and potential applications in synthetic organic chemistry (Blanksma & Fohr, 2010).
Ultrasonic-Assisted Organic Synthesis
Ultrasonic-assisted synthesis involving compounds similar to 1-(Butylthio)-4-chloro-2-nitrobenzene has been investigated. This research provides insights into the use of ultrasound in enhancing chemical reactions, particularly in the synthesis of nitro aromatic ethers (Harikumar & Rajendran, 2014).
Electrochemical Reduction Studies
Electrochemical studies involving nitrobenzene derivatives have been conducted to understand their reduction mechanisms. These studies are significant in the field of electrochemistry, providing insights into the behavior of these compounds under various electrical conditions (Silvester et al., 2006).
Microbial Degradation
Research on the microbial degradation of chlorinated nitrobenzenes by specific bacterial strains has provided valuable information on environmental bioremediation. This is particularly relevant for the breakdown of potentially harmful chemicals in the environment (Shah, 2014).
Electrochemical Sensing
The development of electrochemical sensors for detecting compounds like 1-chloro-4-nitrobenzene using carbon nanohorn nanohybrids is a significant advancement. This research is crucial for environmental monitoring and detecting pollutants (Kingsford et al., 2018).
Safety And Hazards
Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. It also includes information on safe handling and storage of the compound.
Zukünftige Richtungen
This involves discussing potential future research directions. For a chemical compound, this could involve potential applications, further reactions to be explored, or biological testing to be done.
Eigenschaften
IUPAC Name |
1-butylsulfanyl-4-chloro-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-2-3-6-15-10-5-4-8(11)7-9(10)12(13)14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLLRTKRCKPZIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butylthio)-4-chloro-2-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1332213.png)





![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)



